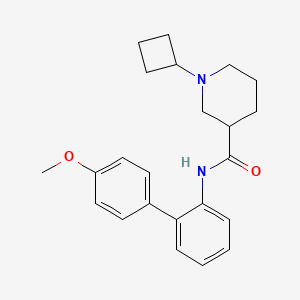![molecular formula C15H16N4O B3813029 N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3813029.png)
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
“N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains an indole moiety, which is a prevalent structure in many natural and synthetic compounds with significant biological activities . The indole nucleus is a key component in many bioactive aromatic compounds and is known for its diverse pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between tryptamine derivatives and other molecules. For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The synthesis often involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, which is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data . In the crystal structure of a similar compound, the indole H atom forms an intermolecular N—H interaction, linking molecules to form chains along the b-axis direction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of amide bonds. For example, DCC reacts with the carboxyl group of a molecule to produce an activated acylating agent that reacts with the amino group of another molecule to form an amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically characterized by various techniques. For example, a similar compound was found to have a molecular weight of 256.33, and its InChI key is VXDXIQILEPJEKP-UHFFFAOYSA-N .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-indol-1-ylethyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18-14(6-8-17-18)15(20)16-9-11-19-10-7-12-4-2-3-5-13(12)19/h2-8,10H,9,11H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOCIBFOZXXESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B3812950.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3812960.png)
![5-{1-[(6-chloro-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B3812968.png)
![2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812974.png)
![methyl 4-(5-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3812983.png)
![(3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B3812996.png)

![N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3813006.png)

![2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol](/img/structure/B3813022.png)
![(3aR*,6aR*)-2-methyl-N-{2-[(methylamino)sulfonyl]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3813032.png)
![N-(4-chloro-3-{[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]carbonyl}phenyl)acetamide](/img/structure/B3813036.png)
![1-{2-[(cyclobutylamino)methyl]phenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B3813042.png)